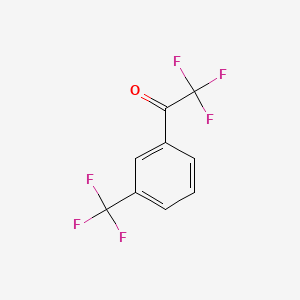

2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Beschreibung

Chemical Identity and Properties 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone (CAS 721-37-9) is a fluorinated aromatic ketone with the molecular formula C₉H₄F₆O and a molecular weight of 242.118 g/mol . It is characterized by two trifluoromethyl groups: one attached to the acetyl carbonyl carbon (CF₃-C=O) and another at the 3'-position of the benzene ring. Key physical properties include a boiling point of 65–67°C at 24 mmHg, a flash point of 139°F (59.4°C), and a purity ≥98% (GC) . The compound is commercially available as a laboratory reagent, with suppliers such as Apollo Scientific offering it at prices ranging from €39.00 (1g) to €1,711.00 (500g) .

Applications

This compound serves as a critical intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its strong electron-withdrawing trifluoromethyl groups enhance reactivity in nucleophilic substitutions and catalytic cyclization reactions, making it valuable for constructing trifluoromethyl-containing heterocycles .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCHHRZBYSSONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222422 | |

| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-37-9 | |

| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 721-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Stepwise Preparation Method

Stage A: Diazotization Reaction (Preparation of Diazo Solution)

- Reactants: 3-aminobenzotrifluoride, sulfuric acid (H2SO4), sodium nitrite (NaNO2), toluene, and water.

- Procedure:

- Water is introduced into the first reactor.

- 3-aminobenzotrifluoride is reacted with sulfuric acid in the presence of toluene.

- Sodium nitrite solution is added to the mixture, resulting in the formation of a diazo solution (reaction mass A).

- Sulfamic acid dissolved in water is added with constant stirring.

- The mixture is maintained at a low temperature (7–8 °C) to stabilize the diazo compound.

This step forms the critical diazonium intermediate necessary for subsequent coupling.

Stage B: Coupling with Acetaldoxime

- Reactants: Diazo solution from Stage A, acetaldoxime (50% aqueous solution), water, copper (II) sulfate, glacial acetic acid, and toluene.

- Procedure:

- The diazo solution and acetaldoxime solution are mixed lot-wise in a second reactor.

- Acetaldoxime is added in multiple portions (4-5 parts initially, followed by smaller portions), with pH adjustments between 2 to 3.5 depending on the addition stage.

- The mixture is stirred continuously for 4-5 hours.

- Other reactants (water, copper sulfate, acetic acid, toluene) are added to facilitate the coupling reaction.

- The reaction mass separates into an aqueous layer and an organic layer containing 3'-(Trifluoromethyl)acetophenone oxime.

- The temperature is raised to 35–40 °C to aid phase separation.

- The organic layer is washed with 30% hydrochloric acid to purify the oxime.

This stage forms the oxime intermediate with high selectivity and yield.

Stage C: Hydrolysis of Oxime to TFMAP

- Reactants: 3'-(Trifluoromethyl)acetophenone oxime, 30% hydrochloric acid solution, water.

- Procedure:

- The oxime is fed into a third reactor.

- A predefined quantity of 30% HCl and water is added.

- The mixture is heated to 70–110 °C, preferably 90–95 °C.

- The reaction is maintained for 3–7 hours, preferably 5–6 hours, with constant stirring.

- This hydrolyzes the oxime to crude 3'-(Trifluoromethyl)acetophenone.

- The reaction mixture separates into an aqueous effluent layer and a crude organic layer containing the product.

This hydrolysis step converts the oxime to the desired ketone efficiently.

Stage D: Distillation and Purification

- Procedure:

- The crude organic layer is subjected to distillation.

- Distillation removes impurities and solvents, yielding refined 3'-(Trifluoromethyl)acetophenone.

- The refined product appears as a colorless to orange liquid with purity between 99% and 99.9%.

- The yield typically ranges from 60% to 90%.

Distillation ensures the final product meets stringent quality requirements for industrial applications.

Process Parameters and Optimization

| Stage | Key Parameters | Conditions/Notes |

|---|---|---|

| Diazotization | Temperature, pH, reactant ratios | 7–8 °C; use of sulfamic acid; presence of toluene |

| Coupling | pH control, lot-wise addition, stirring time | pH 2–3.5; 4–5 hours stirring; multi-step acetaldoxime addition |

| Hydrolysis | Temperature, acid concentration, reaction time | 90–95 °C; 30% HCl; 5–6 hours preferred |

| Distillation | Temperature control, solvent recovery | Optimized for purity and yield; recovery of solvents and byproducts |

The process is designed for large-scale commercial production with emphasis on safety, efficiency, and environmental considerations such as minimal effluent generation and solvent recovery.

Research Findings and Advantages

- The described process achieves high purity (99–99.9%) and good yields (60–90%) of 3'-(Trifluoromethyl)acetophenone.

- Use of acetaldoxime in aqueous solution facilitates safer and easier handling at scale.

- The batch process allows controlled reaction conditions, improving selectivity and minimizing byproducts.

- Recovery of solvents and byproducts such as 3-hydroxybenzotrifluoride reduces waste and improves overall process sustainability.

- The multi-stage process with precise pH and temperature control enhances product quality and process reproducibility.

Summary Table of Preparation Stages

| Stage | Reaction Type | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|---|

| A | Diazotization | 3-aminobenzotrifluoride, H2SO4, NaNO2, toluene | 7–8 °C, acidic pH, sulfamic acid | Diazo solution |

| B | Coupling | Diazo solution, acetaldoxime, CuSO4, acetic acid, toluene | pH 2–3.5, 4–5 hr stirring | 3'-(Trifluoromethyl)acetophenone oxime |

| C | Hydrolysis | Oxime, 30% HCl, water | 90–95 °C, 5–6 hr | Crude 3'-(Trifluoromethyl)acetophenone |

| D | Distillation | Crude organic layer | Controlled distillation | Refined 3'-(Trifluoromethyl)acetophenone |

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Reduction: It can be reduced to form 2,2,2-trifluoro-1-phenylethanol using optically active Grignard reagents.

Condensation: It undergoes condensation reactions with aromatic compounds such as biphenyl and terphenyl to form new aromatic polymers.

Common Reagents and Conditions

Reduction: Optically active Grignard reagents in anhydrous conditions.

Condensation: Aromatic compounds like biphenyl and terphenyl in the presence of suitable catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

- Starting Material for Synthesis: 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone serves as a precursor for synthesizing various fluorinated compounds and polymers. Its unique electronic properties make it suitable for creating materials with enhanced thermal stability .

-

Chemical Reactions: The compound undergoes several types of reactions:

- Reduction: It can be reduced to form alcohol derivatives using optically active Grignard reagents.

- Condensation: It participates in condensation reactions with aromatic compounds, resulting in new aromatic polymers .

Biological Applications

Research is ongoing to explore the biological activities of its derivatives. The presence of trifluoromethyl groups can enhance biological interactions, making these derivatives potential candidates for pharmaceutical development .

Medical Applications

The compound is being investigated as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties that could be harnessed in drug formulation .

Industrial Applications

- High-Performance Materials: The compound is utilized in producing polymers with exceptional thermal stability, making it valuable in industries requiring durable materials .

- Agrochemicals: It serves as an important intermediate in the synthesis of agrochemicals like trifluoxystrobin, which is used for crop protection .

Data Table: Summary of Applications

| Application Area | Description | Examples/Products |

|---|---|---|

| Chemistry | Starting material for fluorinated compounds | Polymers, fluorinated intermediates |

| Biological Research | Study of biological activities of derivatives | Potential pharmaceuticals |

| Medical | Pharmaceutical intermediate exploration | Drug formulations |

| Industrial | Production of high-performance materials | Durable polymers |

| Agrochemicals | Intermediate in agrochemical synthesis | Trifluoxystrobin |

Case Study 1: Synthesis and Application in Polymers

A study demonstrated that this compound could be effectively used as a building block for synthesizing fluorinated polymers. These polymers exhibited superior thermal stability compared to their non-fluorinated counterparts, making them suitable for high-temperature applications.

Research conducted on derivatives of this compound revealed significant antimicrobial activity. The presence of trifluoromethyl groups was found to enhance interaction with biological targets, suggesting potential uses in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, its reduction with Grignard reagents leads to the formation of alcohol derivatives, which can further participate in various biochemical pathways . The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

A comparative analysis of structurally related trifluoromethyl acetophenones is summarized in Table 1:

Key Observations :

- The target compound’s dual trifluoromethyl groups result in higher molecular weight and reduced volatility compared to simpler derivatives like 2,2,2-trifluoroacetophenone .

- Positional isomerism (e.g., 3' vs. 2' substitution) significantly alters electronic properties. For instance, the ortho-substituted 2'-(trifluoromethyl)acetophenone exhibits stronger electron-withdrawing effects due to proximity to the carbonyl group .

- Chlorinated analogs (e.g., 3',5'-dichloro derivative) display lower lipophilicity compared to trifluoromethylated compounds, impacting their solubility and biological activity .

Biologische Aktivität

2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone (TFMAP) is a fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple trifluoromethyl groups. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry. The presence of fluorine atoms enhances its electrophilicity, which may influence its interactions with biological systems.

- Molecular Formula : C₉H₄F₆O

- Molecular Weight : 242.12 g/mol

- Electrophilicity : The trifluoromethyl groups increase the compound's electrophilic nature, making it reactive towards nucleophiles such as proteins and nucleic acids.

The biological activity of TFMAP is primarily attributed to its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of TFMAP. It has been shown to exhibit activity against various pathogens, suggesting its utility as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Effective against Ag85 enzymes | |

| Candida albicans | Inhibitory effects | |

| Aspergillus fumigatus | Moderate activity |

Enzyme Inhibition

TFMAP has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been identified as a potential inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism.

Interaction with Biological Systems

Preliminary findings suggest that TFMAP may interact with proteins and nucleic acids due to its electrophilic nature. This interaction could lead to alterations in protein function or gene expression, warranting further investigation into its mechanisms of action in biological contexts .

Case Studies

-

Study on Antimicrobial Effects

- A study conducted on the efficacy of TFMAP against various fungal strains demonstrated significant inhibitory effects on Candida species and Aspergillus species. The compound's mechanism was attributed to its ability to disrupt cell membrane integrity.

-

Enzyme Inhibition Research

- Research focusing on liver alcohol dehydrogenase revealed that TFMAP acts as a competitive inhibitor, binding to the active site and preventing substrate access. This finding suggests potential applications in treating alcohol-related disorders.

Q & A

What are the established synthetic routes for 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves fluorination or substitution reactions on acetophenone derivatives. A common approach is the use of Grignard reagents (e.g., CF₃MgX) reacting with substituted benzoyl chlorides under anhydrous conditions, followed by acidic hydrolysis to yield the ketone . Optimization includes controlling temperature (0–5°C for exothermic steps), using catalysts like CuI for cross-couplings, and purification via fractional distillation or recrystallization. For regioselective trifluoromethylation, directing groups (e.g., methyl at the 2' position) can enhance selectivity .

How do the electronic and steric effects of the trifluoromethyl group influence nucleophilic substitution reactions?

Advanced Analysis:

The trifluoromethyl group at the 3' position acts as a strong electron-withdrawing group, polarizing the carbonyl and activating the acetophenone core toward nucleophilic attack. However, steric hindrance from the trifluoromethyl and adjacent methyl groups can slow bimolecular reactions (e.g., SN2). Kinetic studies using DFT calculations or Hammett plots are recommended to quantify these effects. For example, in reduction reactions (NaBH₄/MeOH), steric effects may favor hydride attack at less hindered positions .

What analytical techniques are critical for characterizing purity and structural integrity?

Basic Protocol:

- ¹⁹F NMR : Confirms trifluoromethyl group integration and absence of side products (δ ~ -60 to -70 ppm for CF₃) .

- GC-MS : Monitors purity (>98%) and identifies volatile byproducts (e.g., dehalogenated derivatives) .

- X-ray crystallography : Resolves steric configurations, particularly for crystal engineering applications .

- Elemental analysis : Validates molecular formula (C₉H₄F₆O) and detects trace impurities (e.g., residual solvents) .

How does this compound compare to structurally similar fluorinated acetophenones in reactivity?

Comparative Study:

A comparison with 2'-methyl-3'-(trifluoromethyl)acetophenone (CAS 1017778-01-6) reveals that the additional trifluoromethyl group in the target compound increases electron deficiency, accelerating electrophilic substitutions but slowing Friedel-Crafts reactions. For instance, in Suzuki-Miyaura couplings, the trifluoromethyl group enhances oxidative addition rates with Pd catalysts . Tabulated

| Compound | Reduction Rate (NaBH₄) | Oxidation Potential (V vs. SCE) |

|---|---|---|

| 2,2,2-Trifluoro-3'-(CF₃) | 0.12 mM⁻¹s⁻¹ | +1.45 |

| 3'-(Trifluoromethyl)acetophenone | 0.18 mM⁻¹s⁻¹ | +1.32 |

What strategies are employed to investigate its biological activity in enzyme inhibition assays?

Advanced Methodology:

- Fluorometric assays : Monitor enzyme activity (e.g., cytochrome P450) by tracking NADPH depletion or fluorescent probe activation .

- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like COX-2, leveraging the compound’s lipophilicity (LogP ~2.4) for membrane penetration .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of protein-ligand interactions .

How can this compound serve as a precursor in synthesizing fluorinated pharmaceuticals?

Application Example:

The ketone group undergoes reductive amination with primary amines (e.g., 3-aminopyridine) to form trifluoromethylated β-amino alcohols, intermediates in kinase inhibitors. Optimize using H₂/Pd-C in ethanol at 50°C, achieving >90% yield. Alternatively, cross-coupling with aryl boronic acids via Buchwald-Hartwig conditions forms biaryl scaffolds for anticancer agents .

What are the key challenges in scaling up its synthesis for research-grade quantities?

Process Chemistry Considerations:

- Solvent selection : Replace THF with 2-MeTHF for safer distillation and higher boiling points .

- Waste management : Neutralize HF byproducts with CaCO₃ slurry.

- Purification : Use short-path distillation under reduced pressure (24 mmHg) to isolate the product (bp 65–67°C) .

How do fluorinated solvents impact its reactivity in organometallic reactions?

Solvent Effects Study:

Fluorinated solvents (e.g., hexafluorobenzene) increase solubility of the compound in Pd-catalyzed reactions by stabilizing charged intermediates via polar-π interactions. Kinetic studies in DMF vs. fluorobenzene show a 20% rate increase in Heck couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.